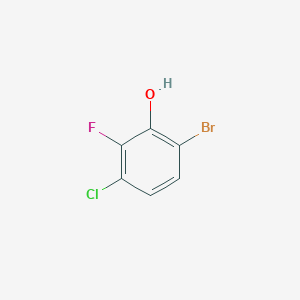

6-Bromo-3-chloro-2-fluorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-3-chloro-2-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO and a molecular weight of 225.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring, making it a halogenated phenol derivative. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where phenol is treated with bromine and chlorine in the presence of a catalyst to introduce the bromine and chlorine atoms at specific positions on the aromatic ring . The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including halogenation and purification steps to ensure high purity and yield. The reaction conditions are optimized to achieve the desired substitution pattern on the phenol ring while minimizing side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-3-chloro-2-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine) can be replaced by other nucleophiles under appropriate reaction conditions.

Aromatic Nucleophilic Substitution: The electron-withdrawing nature of the halogens might activate the aromatic ring for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Catalysts: Palladium catalysts for cross-coupling reactions.

Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with sodium methoxide can yield methoxy-substituted phenols.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-chloro-2-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-chloro-2-fluorophenol in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution reactions. In biological systems, the compound’s mechanism of action may involve interactions with cellular targets, leading to antimicrobial or cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2-fluorophenol: Similar structure but lacks the chlorine atom.

3-Chloro-4-fluorophenol: Similar structure but lacks the bromine atom.

3-Bromo-6-chloro-2-fluorophenylmethanol: A derivative with a hydroxymethyl group instead of a hydroxyl group.

Uniqueness: 6-Bromo-3-chloro-2-fluorophenol is unique due to the presence of three different halogen atoms on the phenol ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities compared to other halogenated phenols .

Biologische Aktivität

6-Bromo-3-chloro-2-fluorophenol (C6H3BrClF) is a halogenated phenolic compound that has garnered interest in various scientific fields due to its unique structural characteristics. This compound features bromine, chlorine, and fluorine substituents on a phenolic ring, which significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and cytotoxic properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H3BrClF |

| Molecular Weight | 225.44 g/mol |

| Structure | Structure |

| Physical State | Solid at room temperature |

Cytotoxic Effects

In addition to antimicrobial properties, this compound has been investigated for cytotoxic effects against various cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The precise mechanisms remain under investigation, but the presence of halogen substituents is believed to play a crucial role in modulating these effects .

The mechanism of action for this compound is hypothesized to involve:

- Nucleophilic Substitution : The electron-withdrawing nature of the halogens enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack by biological nucleophiles.

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, suggesting that this compound may interact with specific enzymes involved in metabolic pathways.

- Membrane Disruption : The hydrophobic regions created by the halogen substituents may allow the compound to integrate into lipid membranes, leading to increased permeability and cell lysis.

Case Studies

While comprehensive case studies specifically focusing on this compound are scarce, related compounds have been documented extensively:

- Study on Halogenated Phenols : A study demonstrated that halogenated phenols exhibit significant antimicrobial activity against a range of bacterial strains. The study highlighted the role of halogenation in enhancing membrane permeability and disrupting cellular functions.

- Cytotoxicity Assessment : Research involving structurally similar compounds revealed that certain brominated phenols could induce apoptosis in cancer cells through oxidative stress pathways. This suggests a potential therapeutic application for this compound in oncology .

Future Directions

Further research is warranted to elucidate the specific biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and biodistribution of the compound.

- Mechanistic Studies : Detailed investigations into its interaction with cellular targets and pathways.

- Formulation Development : Exploring its use as a precursor in pharmaceutical formulations targeting microbial infections or cancer therapies.

Eigenschaften

IUPAC Name |

6-bromo-3-chloro-2-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUJWVZWKHKUEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.